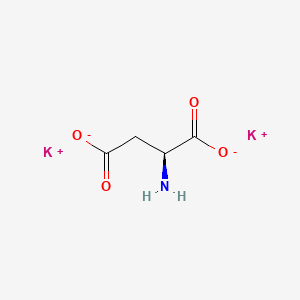
Potassium L-aspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium L-aspartate is a potassium salt of L-aspartic acid, a naturally occurring amino acid. This compound is known for its role in various biological processes, including neurotransmission and energy production. It is commonly used as a dietary supplement to replenish potassium levels and support cardiovascular health.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium L-aspartate can be synthesized through the neutralization of L-aspartic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where L-aspartic acid is dissolved and then reacted with a stoichiometric amount of potassium hydroxide. The resulting solution is then evaporated to yield this compound crystals.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction is carefully controlled to ensure high purity and yield. The product is often crystallized from the solution and then dried to obtain a stable, solid form suitable for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium L-aspartate primarily undergoes substitution reactions due to the presence of the carboxylate group. It can also participate in complexation reactions with metal ions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols. The reaction conditions typically include mild temperatures and neutral to slightly basic pH.
Complexation Reactions: this compound can form complexes with metal ions like magnesium and calcium under physiological conditions.
Major Products:
Substitution Reactions: Products include various esters and amides of L-aspartic acid.
Complexation Reactions: The major products are metal-aspartate complexes, which are important in biological systems.
Wissenschaftliche Forschungsanwendungen
Chemistry: Potassium L-aspartate is used in the synthesis of various organic compounds. It serves as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: In biological research, this compound is studied for its role in neurotransmission and energy metabolism. It is also used to investigate the transport mechanisms of amino acids in cells.
Medicine: Medically, this compound is used to treat conditions like hypokalemia (low potassium levels) and to support heart health. It is also explored for its potential in treating certain metabolic disorders.
Industry: In the industrial sector, this compound is used in the formulation of dietary supplements and as an additive in food products to enhance nutritional value.
Wirkmechanismus
Potassium L-aspartate exerts its effects primarily through its role as a potassium ion source. Potassium ions are crucial for maintaining cellular membrane potential and proper function of nerve and muscle cells. The L-aspartate component acts as a neurotransmitter and is involved in the Krebs cycle, contributing to energy production.
Molecular Targets and Pathways:
Potassium Channels: Potassium ions from this compound help regulate the activity of potassium channels in cell membranes.
NMDA Receptors: L-aspartate acts as an agonist for NMDA receptors, which are involved in synaptic plasticity and memory function.
Krebs Cycle: L-aspartate is converted into oxaloacetate, a key intermediate in the Krebs cycle, enhancing cellular respiration and energy production.
Vergleich Mit ähnlichen Verbindungen
Potassium Aspartate and Magnesium Aspartate: Often used together to provide both potassium and magnesium, essential for cardiovascular and muscular health.
Potassium Citrate: Another potassium supplement, primarily used to prevent kidney stones and treat acidosis.
Potassium Gluconate: Used to treat or prevent low potassium levels in the blood.
Uniqueness: Potassium L-aspartate is unique due to its dual role in providing potassium and acting as a neurotransmitter. This makes it particularly beneficial for both cardiovascular health and cognitive function, distinguishing it from other potassium supplements that do not have these combined effects.
Eigenschaften
CAS-Nummer |
7259-25-8 |
|---|---|
Molekularformel |
C8H14K2N2O9 |
Molekulargewicht |
360.40 g/mol |
IUPAC-Name |
dipotassium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;hydrate |
InChI |
InChI=1S/2C4H7NO4.2K.H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;;1H2/q;;2*+1;/p-2/t2*2-;;;/m00.../s1 |
InChI-Schlüssel |
YKZPPPNXRZHVGX-PXYKVGKMSA-L |
SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[K+].[K+] |
Isomerische SMILES |
C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)O.O.[K+].[K+] |
Kanonische SMILES |
C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.O.[K+].[K+] |
Verwandte CAS-Nummern |
56-84-8 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















